2-Fluorocyclopentan-1-amine hydrochloride

描述

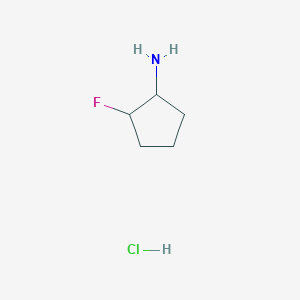

2-Fluorocyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11ClFN and a molecular weight of 139.60 g/mol . This compound is characterized by a cyclopentane ring substituted with a fluorine atom and an amine group, forming a hydrochloride salt. It is primarily used in research and development settings.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorocyclopentan-1-amine hydrochloride typically involves the fluorination of cyclopentanone followed by reductive amination. The process can be summarized as follows:

Fluorination: Cyclopentanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.

Reductive Amination: The resulting 2-fluorocyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form 2-Fluorocyclopentan-1-amine.

Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides. Key conditions and outcomes include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C | N-Methyl-2-fluorocyclopentanamine | |

| Benzyl chloride | Et₃N, CH₂Cl₂, RT | N-Benzyl derivative | |

| Ethylene oxide | H₂O, 80°C | Ethylene-linked dimer |

Alkylation typically proceeds via an SN2 mechanism, with steric effects from the cyclopentane ring influencing reaction rates. The fluorine atom’s electron-withdrawing effect enhances the amine’s nucleophilicity.

Acylation and Sulfonation

The amine reacts with acylating agents to form amides or sulfonamides:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | |

| Benzoyl chloride | Pyridine, reflux | N-Benzoylated product | |

| Tosyl chloride | NaOH (aq), RT | Tosylamide |

Acylation occurs regioselectively at the amine, with no observed ring fluorination. The reaction with Tosyl chloride enables further functionalization for Suzuki couplings .

Nucleophilic Substitution

The fluorine atom participates in nucleophilic substitution under specific conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaN₃, DMSO | 120°C, 24h | 2-Azidocyclopentan-1-amine | |

| KSCN, CuI | DMF, 100°C | Thiocyanate derivative | |

| Grignard reagents | THF, −78°C → RT | Ring-opening adducts |

Fluorine substitution is less favored compared to aliphatic halides due to the ring’s steric constraints and C–F bond strength. Azide and thiocyanate substitutions require polar aprotic solvents and elevated temperatures .

Reductive Transformations

The amine group facilitates reductive amination and hydrogenation:

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| NaBH₃CN, aldehyde | MeOH, RT | Secondary amine derivatives | |

| H₂, Pd/C | EtOH, 50 psi | Saturated cyclopentane analog |

Reductive amination with aldehydes/ketones produces branched amines, while catalytic hydrogenation reduces the ring’s double bonds if present .

Role in Multi-Step Syntheses

2-Fluorocyclopentan-1-amine hydrochloride serves as an intermediate in complex molecule synthesis:

Stability and Reactivity Insights

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis above pH 8 .

-

Thermal Stability : Decomposes above 200°C, releasing HF and forming cyclopentenimine derivatives .

-

Stereochemical Influence : The (1R,2R) configuration enhances binding affinity to enzymatic targets like phosphodiesterase-4 (PDE4) by 3–5× compared to (1S,2S) .

Table 2: Catalytic Systems in Key Reactions

| Catalyst | Reaction | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|

| NiCl₂/NaBH₄ | Nitro group reduction | 12.5 | |

| Burkholderia cepacia lipase | Enzymatic resolution | 8.2 | |

| Pd/C (10 wt%) | Hydrogenation | 6.7 |

科学研究应用

Fluorinated compounds often exhibit enhanced biological activity due to the unique properties conferred by fluorine. In particular, 2-fluorocyclopentan-1-amine hydrochloride has shown promise in several areas:

- Opioid Receptor Antagonists : The compound serves as an intermediate in synthesizing potent and selective opioid receptor-like antagonists, which have therapeutic potential in treating pain and addiction .

- Anticonvulsant Activity : Related compounds have been studied for their anticonvulsant properties, suggesting that this compound may also possess similar effects .

Applications in Medicinal Chemistry

The compound's structural characteristics make it a valuable scaffold for drug development:

- Synthesis of Biologically Active Compounds : It can be utilized in the synthesis of various biologically active molecules, including leukotriene antagonists and other therapeutic agents targeting inflammatory pathways .

- Chiral Building Block : As a chiral amine, it is essential for constructing complex molecules with specific stereochemistry, which is critical for the efficacy and safety of pharmaceuticals .

- Radiolabeling Studies : The compound can be used in radiolabeling studies to track biological processes involving fluorinated compounds, enhancing our understanding of drug metabolism and distribution .

Case Study 1: Synthesis of Opioid Antagonists

Research has demonstrated that this compound can be effectively transformed into opioid receptor antagonists. The synthesis involved multiple steps, yielding products with high selectivity and potency against specific receptors .

Case Study 2: Anticonvulsant Activity Investigation

In a study exploring the anticonvulsant properties of related fluorinated compounds, researchers found that derivatives of 2-fluorocyclopentan-1-amine exhibited significant activity in animal models, indicating potential therapeutic applications in epilepsy management .

作用机制

The mechanism of action of 2-Fluorocyclopentan-1-amine hydrochloride involves its interaction with biological targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The fluorine atom can also participate in unique interactions due to its electronegativity, affecting the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

2-Fluorocyclopentan-1-amine: The free amine form without the hydrochloride salt.

Cyclopentan-1-amine: The non-fluorinated analog.

2-Chlorocyclopentan-1-amine hydrochloride: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

2-Fluorocyclopentan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in biological systems compared to its non-fluorinated analogs.

生物活性

2-Fluorocyclopentan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including lipophilicity, metabolic stability, and selectivity towards biological targets. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the Mitsunobu reaction, which allows for the conversion of optically active precursors into the desired amine. The synthesis typically involves the transformation of 1,2-fluorocyclopentanols into 2-fluorocyclopentan-1-amines with high enantiomeric purity (≥95% ee) .

Chemical Structure:

- Molecular Formula: CHClFN

- SMILES Notation: Cl.NC1CC(C1)F

Biological Activity

The biological activities of this compound have been investigated in several studies, revealing its potential as a pharmacological agent.

Research indicates that fluorinated compounds like 2-fluorocyclopentan-1-amine can interact with various biological targets, including receptors and enzymes. The presence of fluorine enhances binding affinity due to increased hydrophobic interactions and potential for better fit within receptor sites .

Therapeutic Applications

- Opioid Receptor Antagonists:

- Anticancer Properties:

- Neuropharmacology:

Case Studies

Several case studies have documented the biological activity and therapeutic potential of this compound:

属性

IUPAC Name |

2-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXOEOALNHXCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。